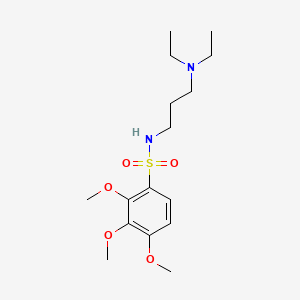
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with a 3-(diethylamino)propyl group and three methoxy groups at the 2, 3, and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with the 3-(Diethylamino)propyl Group: The benzenesulfonyl chloride is then reacted with 3-(diethylamino)propylamine under basic conditions to form the N-(3-(diethylamino)propyl)benzenesulfonamide.
Introduction of Methoxy Groups: The final step involves the methylation of the benzene ring at the 2, 3, and 4 positions using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biology: It is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and induction of apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-(3-(dimethylamino)propyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of methoxy groups.
2,5-Dichloro-N-(3-(diethylamino)propyl)benzenesulfonamide: Contains chloro substituents instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and may influence its binding affinity to target enzymes.
Propiedades
Número CAS |
103595-51-3 |
|---|---|
Fórmula molecular |
C16H28N2O5S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O5S/c1-6-18(7-2)12-8-11-17-24(19,20)14-10-9-13(21-3)15(22-4)16(14)23-5/h9-10,17H,6-8,11-12H2,1-5H3 |
Clave InChI |
PJEPYNVYILTCKV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


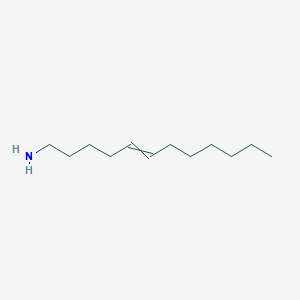
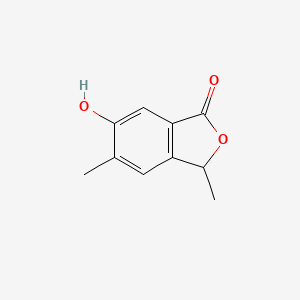

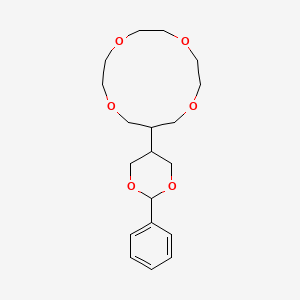
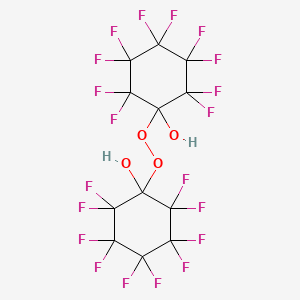

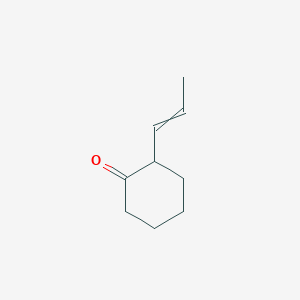

![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
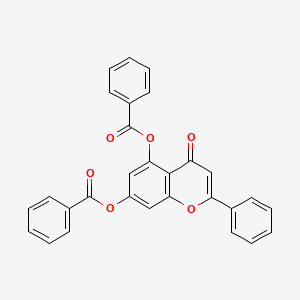
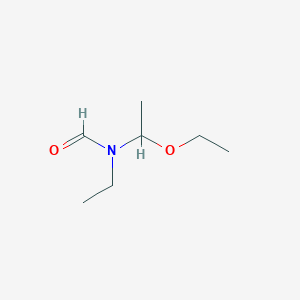
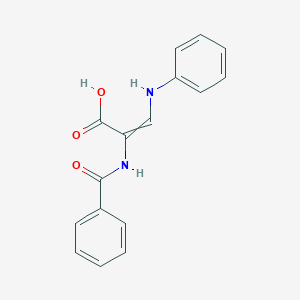
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
